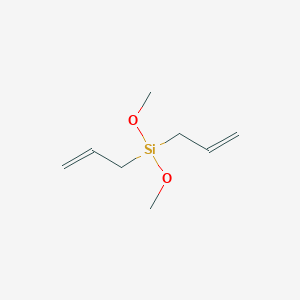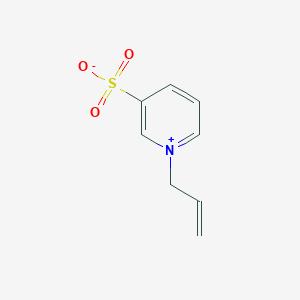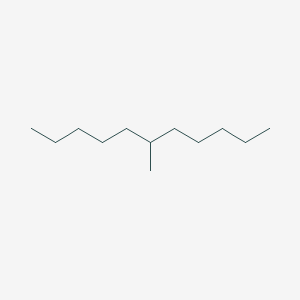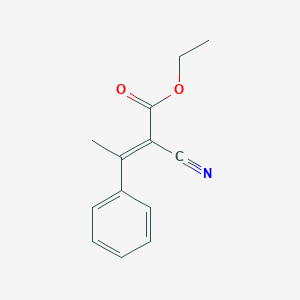
2-Cyano-3-phenylcrotonic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-phenyl-2-butenoate is an ester.
Applications De Recherche Scientifique
Reactivity and Chemical Properties
- The compound exhibits interesting reactivity due to its conjugated system, which consists of an NN double bond conjugated with a C-C double bond. This reactivity is evident in its interactions with ozone, hydrogen, hydrochloric acid, and phenyl magnesium bromide (J. V. Alphen, 2010).
Synthesis and Derivatives
- It's involved in the formation of ethyl esters of various nicotinic acids and undergoes partial conversion into dihydrofuro[3,4-c]pyridines at increased temperatures (R. A. Gadzhili et al., 2005).
- A study demonstrated a significant wavenumber shift in its vibration and Raman spectrum due to the conformational difference in its polymorphs (K. Todori et al., 1994).
Application in Polymer Science
- It is used in synthesizing azo polymers with electronic push and pull structures, showing significant potential in polymer science, especially in the study of photoinduced birefringence behavior (H. Cao et al., 2008).
Analytical Techniques and Crystallography
- The compound's polymorphic crystals could be distinguished in glass capillaries using polarizing microscopic Raman scattering spectroscopy, offering new insights into organic crystal orientation (K. Todori et al., 1993).
Mécanisme D'action
Target of Action
Esters, in general, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Esters can undergo various reactions such as hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride to form alcohols, and reaction with grignard reagents . These reactions can lead to changes in the structure of the ester, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, esters can be synthesized from acyl-CoA and alcohol condensation, from oxidation of hemiacetals formed from aldehydes and alcohols, and from the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases . The physiological role of the ester-forming reactions can allow degradation of ketones for use as a carbon source and may play a role in detoxification of aldehydes or recycling cofactors .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and esters are generally known to be well absorbed due to their lipophilic nature .
Result of Action
The reactions that esters undergo, such as hydrolysis and reduction, can lead to the formation of different compounds, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Cyano-3-phenylcrotonic acid ethyl ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . .
Analyse Biochimique
Cellular Effects
It is known that esters can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyano-3-phenylcrotonic acid ethyl ester involves the reaction of benzaldehyde with malononitrile to form 2-cyano-3-phenylacrylic acid. The resulting acid is then esterified with ethyl alcohol and decarboxylated to form the final product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Ethyl alcohol" ], "Reaction": [ "Step 1: Benzaldehyde reacts with malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 2-cyano-3-phenylacrylic acid.", "Step 2: The resulting acid is then esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester of 2-cyano-3-phenylacrylic acid.", "Step 3: The ethyl ester is then decarboxylated by heating it with a base such as sodium hydroxide or potassium hydroxide to form 2-Cyano-3-phenylcrotonic acid ethyl ester." ] } | |
Numéro CAS |
18300-89-5 |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10- |
Clé InChI |
AJDOTEWSLNGINB-BENRWUELSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\C1=CC=CC=C1)/C#N |
SMILES |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
SMILES canonique |
CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





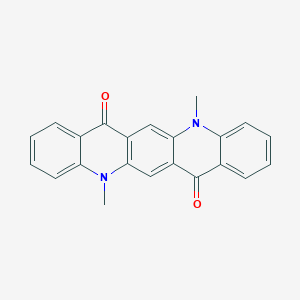
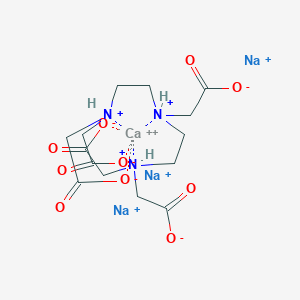
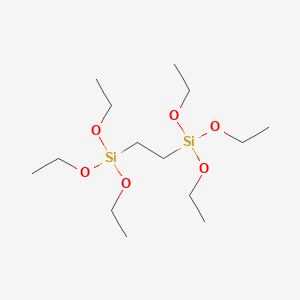


![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)


